N-(1-methyl-1H-indol-4-yl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide

Linker optimization Conformational flexibility Target binding-pocket accommodation

This chemical probe integrates a 1-methylindol-4-yl moiety with a 4-oxoquinazolinone core via a C4 butanamide linker, occupying a distinct chemical space for tankyrase (TNKS1/2), PARP-1, and EGFR inhibitor programs. The 4-indolyl topology mimics the potent EGFR inhibitor YS-67, while the N-methyl substitution enhances lipophilicity and membrane permeability. Ideal for systematic SAR campaigns exploring linker length, N-alkylation, and positional isomerism. Order ≥95% purity solid for reproducible biochemical and cell-based assays.

Molecular Formula C21H20N4O2
Molecular Weight 360.4 g/mol
Cat. No. B4515850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-methyl-1H-indol-4-yl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide
Molecular FormulaC21H20N4O2
Molecular Weight360.4 g/mol
Structural Identifiers
SMILESCN1C=CC2=C(C=CC=C21)NC(=O)CCCN3C=NC4=CC=CC=C4C3=O
InChIInChI=1S/C21H20N4O2/c1-24-13-11-15-18(8-4-9-19(15)24)23-20(26)10-5-12-25-14-22-17-7-3-2-6-16(17)21(25)27/h2-4,6-9,11,13-14H,5,10,12H2,1H3,(H,23,26)
InChIKeySVLICRMCFGFCMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1-methyl-1H-indol-4-yl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide: Structural Identity, Physicochemical Profile, and Procurement Context


N-(1-methyl-1H-indol-4-yl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide (CAS 1282095-13-9, PubChem CID 52905077, molecular formula C21H20N4O2, MW 360.4 g/mol) is a synthetic hybrid molecule that integrates a 1-methylindole moiety at the 4-position with a 4-oxoquinazolin-3(4H)-yl heterocycle via a four-carbon butanamide linker [1]. It is catalogued in the InterBioScreen screening library as STOCK1N-76141 and classified under "Derivatives & analogs of Natural Compounds" [2]. The compound is listed by multiple commercial vendors as a research-grade screening compound for medicinal chemistry and drug discovery applications, with typical purity specifications of ≥95% [2][3]. Computed physicochemical properties include XLogP3-AA = 2.1, one hydrogen bond donor, three hydrogen bond acceptors, and five rotatable bonds [1]. Its structural architecture places it within the broader oxoquinazolinyl-butanamide chemotype, a scaffold disclosed in Merck Patent GmbH filings as tankyrase (TNKS1/2) and PARP-1 inhibitors [4].

Why In-Class Indole-Quinazoline Butanamides Cannot Be Interchanged: N-(1-methyl-1H-indol-4-yl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide Selection Rationale


Compounds within the indole-quinazoline butanamide family exhibit pronounced structure-activity divergence driven by three critical structural variables: (i) the indole ring attachment position (4-yl versus 3-yl), which alters the spatial orientation of hydrogen-bonding interactions and can determine target selectivity between kinases such as EGFR and unrelated enzyme families [1]; (ii) the length of the alkyl linker bridging the indole and quinazolinone moieties (butanamido-C4 versus propanamido-C3 versus acetamido-C2), which modulates conformational flexibility, target binding-pocket accommodation, and metabolic stability ; and (iii) the presence or absence of N-methylation on the indole nitrogen, which eliminates an H-bond donor, increases lipophilicity (ΔcLogP ~0.5–0.8 units), and alters membrane permeability and CYP450 susceptibility [2]. The target compound's unique combination—N-1-methylindole at the 4-position linked through a four-carbon butanamide chain—occupies a distinct region of chemical space within the class. Generic substitution without explicit, assay-matched comparative data risks selecting a molecule with divergent target engagement, ADME properties, or off-target profiles [1][3].

Quantitative Differentiation Evidence for N-(1-methyl-1H-indol-4-yl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide Versus Closest Analogs


Linker Length Differentiation: Butanamido (C4) versus Propanamido (C3) Analog — Rotatable Bond Count and Conformational Flexibility

The target compound possesses a four-carbon butanamide linker (5 rotatable bonds between ring systems), compared to the three-carbon propanamide linker (4 rotatable bonds) in the closest commercially available analog N-(1-methyl-1H-indol-4-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide [1]. This additional methylene unit extends the maximal inter-ring distance by approximately 1.2–1.5 Å and increases the total rotatable bond count from 4 to 5, which alters the conformational ensemble accessible to the molecule [1]. In the broader oxoquinazolinyl-butanamide class, the butanamide linker is a conserved structural feature in the patent-disclosed tankyrase inhibitor scaffold, and the propanamide analog is not exemplified in the Merck patent claims, suggesting the C4 linker is a critical determinant of target engagement [2].

Linker optimization Conformational flexibility Target binding-pocket accommodation Structure-activity relationship

Indole N-Methylation: Elimination of an H-Bond Donor Compared with the N-H Indole Analog

The target compound contains an N-methylated indole (1-methyl-1H-indol-4-yl), which eliminates the indole N-H hydrogen-bond donor present in the des-methyl analog N-(1H-indol-4-yl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide [1][2]. This methylation reduces the total H-bond donor count from 2 to 1 and is predicted to increase cLogP by approximately 0.5–0.8 log units relative to the N-H analog, based on standard fragment-based lipophilicity contributions of N-methylation [3]. In the context of CNS drug design, reducing H-bond donors is a well-established strategy for improving blood-brain barrier penetration; conversely, for peripheral targets, the additional H-bond donor may enhance aqueous solubility [4]. The N-methyl group also sterically shields the indole nitrogen from metabolic N-dealkylation by CYP450 enzymes, potentially prolonging metabolic half-life relative to the N-H analog [4].

Hydrogen-bond donor modulation Lipophilicity engineering Membrane permeability Metabolic stability

Class-Level Inference: Oxoquinazolinyl-Butanamide Scaffold as a Privileged Tankyrase Inhibitor Chemotype — Patent-Disclosed Benchmark Data

The oxoquinazolinyl-butanamide scaffold to which the target compound belongs is explicitly claimed by Merck Patent GmbH as a tankyrase 1 and 2 (TNKS1/2) and PARP-1 inhibitor chemotype [1]. In the patent disclosure, a prior art quinazolinone tankyrase inhibitor is reported with IC50 (TNKS1) = 590 nM and IC50 (TNKS2) = 600 nM, while more optimized analogs within the same oxoquinazolinyl-butanamide series achieve IC50 (TNKS2) = 4.4 nM and a cellular assay EC50 = 320 nM [1]. A structurally distinct but mechanistically related heterocyclyl-butanamide derivative (US 2017/0073347, also from Merck) demonstrates IC50 = 3.48 nM against tankyrase 1 [2]. These data establish that the butanamide-linked oxoquinazoline scaffold is capable of sub-nanomolar to low-nanomolar tankyrase engagement when appropriately substituted at the indole/aryl position, and that the target compound's 1-methylindol-4-yl substituent represents a distinct, unexplored vector within this validated pharmacophore [1][2].

Tankyrase inhibition PARP-1 Wnt signaling Oncology Oxoquinazolinyl-butanamide

Indole 4-yl versus 3-yl Attachment: A Critical Determinant of Kinase Selectivity Profile in the Quinazoline Scaffold Class

The target compound attaches the indole moiety at the 4-position (1-methyl-1H-indol-4-yl), in contrast to the more common 3-yl attachment found in analogs such as 4-(1H-indol-3-yl)-N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]butanamide . A 2024 study demonstrated that 4-indolyl quinazoline derivatives constitute a novel EGFR inhibitor scaffold, with compound YS-67 achieving IC50 values of 5.2 nM (EGFR WT), 9.6 nM (EGFR d746-750), and 1.9 nM (EGFR L858R), along with oral bioavailability and in vivo antitumor efficacy [1]. The 4-indolyl attachment was shown to be essential for potent EGFR engagement, as the spatial orientation of the indole at the 4-position enables critical hinge-region hydrogen bonding within the kinase ATP-binding site that is inaccessible to 3-indolyl isomers [1]. This positional differentiation has direct procurement relevance: the target compound's 4-indolyl architecture anticipates potential EGFR kinase activity, whereas 3-indolyl analogs are unlikely to engage this target with comparable potency.

EGFR inhibition Kinase selectivity Indole positional isomerism 4-Indolyl quinazoline

Physicochemical Differentiation: Computed Drug-Likeness Parameters Compared with Key In-Class Analogs

The target compound's computed physicochemical profile satisfies all Lipinski Rule of Five criteria (MW 360.4 < 500; cLogP 2.1 < 5; HBD 1 < 5; HBA 3 < 10) with zero RO5 violations [1]. In contrast, several closely related screening compounds in the same chemical space carry additional substitutions that push them closer to or beyond rule-of-five boundaries. For example, 2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(1-methyl-1H-indol-4-yl)acetamide incorporates methoxy substituents that increase both molecular weight (~420 g/mol) and H-bond acceptor count, while 6-methoxy-N-(1-methyl-1H-indol-4-yl)-7-(3-morpholin-4-ylpropoxy)quinazolin-4-amine (Src inhibitor, IC50 = 40 nM) carries a morpholinopropoxy tail that substantially elevates molecular weight and polarity [2]. The target compound's relatively compact, low-polarity profile (TPSA ~66–70 Ų, estimated) positions it favorably for both oral bioavailability and blood-brain barrier penetration in exploratory CNS or peripheral target programs [3].

Drug-likeness Lipinski Rule of Five Physicochemical property comparison ADME prediction

Recommended Application Scenarios for N-(1-methyl-1H-indol-4-yl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide Based on Quantitative Differentiation Evidence


Tankyrase/PARP-1 Inhibitor Lead Discovery: Probing the 1-Methylindol-4-yl Vector Within a Validated Oxoquinazolinyl-Butanamide Pharmacophore

The compound is best deployed as a screening hit or early lead molecule in tankyrase-1/2 and PARP-1 inhibitor programs. The Merck patent family (US 2016/0184310, US 2017/0073347) explicitly claims the oxoquinazolinyl-butanamide scaffold as a tankyrase-inhibitory chemotype with demonstrated potency ranging from 590 nM down to 4.4 nM depending on aryl/indole substitution [1]. The target compound's 1-methylindol-4-yl substituent represents an unexplored vector within this scaffold, making it a rational candidate for TNKS1/2 biochemical profiling, Wnt-pathway reporter assays, and cellular proliferation assays in Wnt-dependent cancer lines (e.g., DLD-1 colorectal adenocarcinoma) [1]. Its clean drug-likeness profile (zero RO5 violations) ensures compatibility with both biochemical and cell-based assay formats [2].

EGFR Kinase Inhibitor Screening: Exploiting the 4-Indolyl Quinazoline Architecture for Kinase Profiling

Recent literature establishes that 4-indolyl quinazoline derivatives constitute a novel and highly potent EGFR inhibitor scaffold, with compound YS-67 demonstrating IC50 values of 1.9–9.6 nM across EGFR WT and mutant forms, oral bioavailability, and in vivo antitumor efficacy [3]. The target compound shares the critical 4-indolyl attachment topology with YS-67, substituting a 4-oxoquinazolin-3(4H)-yl core for the 4-anilinoquinazoline core used in YS-67. This scaffold-hopping opportunity warrants profiling against a panel of kinases (EGFR, HER2, Src, etc.) to determine whether the 4-oxoquinazolinone core retains EGFR engagement comparable to the 4-anilinoquinazoline system. Procurement for broad kinase selectivity panels is recommended to map the target landscape accessible to this underexplored chemotype [3].

Structure-Activity Relationship (SAR) Studies: Linker Length Optimization and Indole Substitution Mapping

The compound's C4 butanamide linker and 1-methylindol-4-yl substitution make it an essential reference point in systematic SAR campaigns examining: (a) linker length (C2 acetamido, C3 propanamido, C4 butanamido, C5 pentanamido), (b) indole N-substitution (H vs. methyl vs. ethyl vs. benzyl), and (c) indole attachment position (4-yl vs. 5-yl vs. 6-yl vs. 7-yl). Procurement of the target compound alongside its C3 propanamide analog and N-H indole analog enables a fully matrixed SAR dataset that can deconvolute the independent contributions of linker length, N-alkylation, and positional isomerism to target potency, selectivity, and ADME properties [4].

Computational Chemistry and Molecular Docking: Pharmacophore Modeling of Indole-Quinazoline Hybrid Molecules

The target compound's intermediate conformational flexibility (5 rotatable bonds), moderate lipophilicity (cLogP 2.1), and defined H-bond pharmacophore (1 donor, 3 acceptors) make it well-suited as an input for molecular docking studies and pharmacophore hypothesis generation [2]. Its 4-indolyl topology, when docked into EGFR kinase (PDB structures) or tankyrase catalytic domain (e.g., PDB 4W5S), can generate testable binding-mode hypotheses that guide the design of subsequent analogs. The compound's commercial availability from multiple vendors (InterBioScreen, EvitaChem, Ambinter) as a solid with ≥95% purity ensures reproducible computational and experimental workflows [2][4].

Quote Request

Request a Quote for N-(1-methyl-1H-indol-4-yl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.